molecular formula C19H21ClN4O4S B609958 PF-05241328 CAS No. 1387633-03-5

PF-05241328

Cat. No.: B609958
CAS No.: 1387633-03-5
M. Wt: 436.9 g/mol
InChI Key: RVTSXVZXEGFIPW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

PF-05241328 plays a crucial role in biochemical reactions by inhibiting the Nav1.7 voltage-dependent sodium channels. These channels are essential for the initiation and propagation of action potentials in neurons. By inhibiting Nav1.7, this compound can modulate neuronal excitability and reduce pain signaling . The compound interacts with the Nav1.7 channels through binding interactions, leading to a decrease in sodium ion influx and subsequent neuronal depolarization .

Cellular Effects

This compound has significant effects on various types of cells, particularly neurons. By inhibiting Nav1.7 channels, the compound reduces the excitability of sensory neurons, thereby diminishing pain perception . This inhibition also affects cell signaling pathways, as the reduced sodium influx can alter downstream signaling cascades. Additionally, this compound may influence gene expression related to pain signaling and neuronal function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Nav1.7 voltage-dependent sodium channels. This binding inhibits the channel’s activity, preventing the influx of sodium ions into the neuron . As a result, the compound reduces neuronal excitability and pain signaling. This compound’s inhibition of Nav1.7 channels is highly selective, with an IC50 value of 31 nM . This selectivity ensures that the compound effectively targets pain pathways without affecting other sodium channels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity on Nav1.7 channels . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in neuronal function, potentially affecting the compound’s efficacy . Additionally, degradation of the compound over time may influence its long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively reduces pain perception without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including neurotoxicity and alterations in normal neuronal function . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation . The compound undergoes metabolic processes that may affect its bioavailability and efficacy. Enzymes such as cytochrome P450 play a role in the metabolism of this compound, influencing its pharmacokinetic properties . These interactions can also impact metabolic flux and metabolite levels, further affecting the compound’s activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as sensory neurons, where it exerts its inhibitory effects on Nav1.7 channels . The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is primarily within neuronal compartments where Nav1.7 channels are expressed . The compound’s activity and function are influenced by its localization, as it needs to reach the target channels to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments, enhancing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

PF-05241328 is synthesized through a series of chemical reactions involving the formation of an indazole scaffold. The synthetic route typically involves the following steps:

    Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving a hydrazine derivative and a suitable aldehyde or ketone.

    Functionalization: The indazole core is then functionalized with various substituents to achieve the desired chemical structure.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

PF-05241328 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance or alter its biological activity .

Scientific Research Applications

PF-05241328 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

1-[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]-3-methyl-N-methylsulfonylindazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O4S/c1-11(2)10-28-19-16(20)8-14(9-21-19)24-17-6-5-13(7-15(17)12(3)22-24)18(25)23-29(4,26)27/h5-9,11H,10H2,1-4H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTSXVZXEGFIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)C(=O)NS(=O)(=O)C)C3=CC(=C(N=C3)OCC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1387633-03-5
Record name PF-05241328
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1387633035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-05241328
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-05241328
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RAL5N48VT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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